molecular formula C5H3BrClNO B594782 5-Bromo-4-chloropyridin-3-ol CAS No. 1256813-87-2

5-Bromo-4-chloropyridin-3-ol

Cat. No.: B594782
CAS No.: 1256813-87-2
M. Wt: 208.439
InChI Key: KZQOYBNJJLOFSJ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloropyridin-3-ol: is an organic compound with the chemical formula C5H3BrClNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a hydroxyl group. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloropyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3-hydroxypyridine with bromine and chlorine compounds under controlled conditions to achieve the desired substitution . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like sulfuric acid to facilitate the halogenation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium compounds, Grignard reagents, palladium catalysts.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Substitution: Various substituted pyridines depending on the reagents used.

    Oxidation: Ketones or aldehydes.

    Reduction: Dehalogenated pyridines or pyridines with reduced functional groups.

Scientific Research Applications

5-Bromo-4-chloropyridin-3-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Bromo-2-chloropyridine
  • 5-Bromo-2-fluoropyridine
  • 2-Bromo-4-chloropyridine
  • 5-Bromo-2-nitropyridine

Comparison: 5-Bromo-4-chloropyridin-3-ol is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications.

Properties

IUPAC Name

5-bromo-4-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-1-8-2-4(9)5(3)7/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQOYBNJJLOFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855921
Record name 5-Bromo-4-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256813-87-2
Record name 5-Bromo-4-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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